

Ethyl Hydrogen Glutarate: A Versatile Reagent in Organic Synthesis

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Compound of Interest

Compound Name: Ethyl hydrogen glutarate

Cat. No.: B086017

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Abstract: This document provides detailed application notes and experimental protocols for the use of **ethyl hydrogen glutarate** as a reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. The content covers the synthesis of amides and esters, highlighting the utility of **ethyl hydrogen glutarate** as a bifunctional building block. Detailed methodologies for key reactions, quantitative data summaries, and diagrams of reaction mechanisms and workflows are provided to facilitate practical application.

Introduction

Ethyl hydrogen glutarate, also known as monoethyl glutarate, is a valuable reagent in organic synthesis.^[1] Its structure incorporates both a carboxylic acid and an ethyl ester functional group, rendering it a versatile bifunctional molecule. This unique arrangement allows for selective transformations at either terminus, making it an attractive building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a five-carbon backbone also provides a flexible spacer unit that can be incorporated into larger molecular architectures.

Chemical and Physical Properties:

Property	Value	Reference
CAS Number	1070-62-8	[1]
Molecular Formula	C ₇ H ₁₂ O ₄	[1]
Molecular Weight	160.17 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	246-247 °C	[1]
Solubility	Soluble in ethanol, ether, and other organic solvents; slightly soluble in water.	[1]

Applications in Organic Synthesis

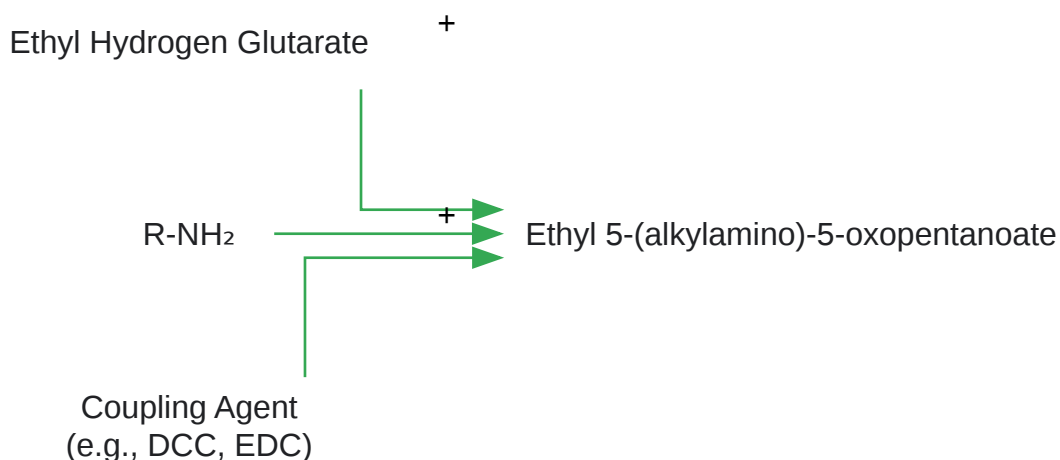
The dual functionality of **ethyl hydrogen glutarate** allows it to participate in a range of chemical transformations. The carboxylic acid moiety can be readily converted into amides, esters, or acid chlorides, while the ethyl ester group can be hydrolyzed or transesterified. This section focuses on its application in the synthesis of amides and esters, which are fundamental transformations in organic and medicinal chemistry.

Amide Synthesis

The carboxylic acid group of **ethyl hydrogen glutarate** can be coupled with primary and secondary amines to form the corresponding amides. These reactions typically require the use of a coupling agent to activate the carboxylic acid and facilitate amide bond formation.

Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.[2][3][4][5][6]

General Reaction Scheme for Amide Synthesis:



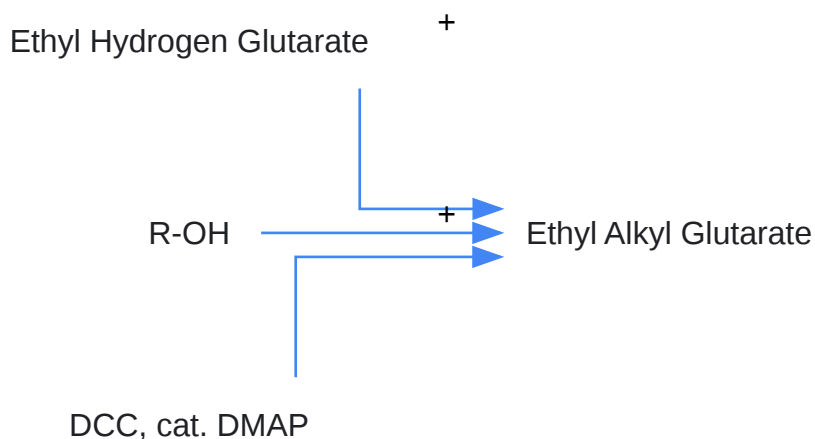
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Caption: General scheme for amide synthesis from **ethyl hydrogen glutarate**.

Ester Synthesis

The carboxylic acid functionality of **ethyl hydrogen glutarate** can also undergo esterification with a variety of alcohols. A common and mild method for this transformation is the Steglich esterification, which utilizes DCC as the coupling agent and a catalytic amount of DMAP.^{[7][8][9][10]} This method is particularly useful for coupling with acid-sensitive or sterically hindered alcohols.

General Reaction Scheme for Ester Synthesis:



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Caption: General scheme for ester synthesis from **ethyl hydrogen glutarate**.

Experimental Protocols

The following are representative protocols for the synthesis of an amide and an ester using **ethyl hydrogen glutarate**. These are based on well-established general procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of Ethyl 5-(benzylamino)-5-oxopentanoate (Amide Formation)

This protocol describes the coupling of **ethyl hydrogen glutarate** with benzylamine using DCC as the activating agent.

Reaction Conditions and Yields (Representative):

Parameter	Value
Reactants	Ethyl hydrogen glutarate, Benzylamine, DCC
Solvent	Dichloromethane (DCM)
Temperature	0 °C to Room Temperature
Reaction Time	4-12 hours
Typical Yield	70-90%

Materials:

- **Ethyl hydrogen glutarate** (1.0 eq)
- Benzylamine (1.0 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- 0.1 M HCl (for workup)

- Saturated NaHCO_3 solution (for workup)
- Brine (for workup)
- Anhydrous Na_2SO_4 or MgSO_4
- Silica gel for column chromatography

Procedure:

- To a stirred solution of **ethyl hydrogen glutarate** (1.0 eq) and benzylamine (1.0 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the precipitated DCU.
- Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 5-(benzylamino)-5-oxopentanoate.

Protocol 2: Synthesis of Ethyl Benzyl Glutarate (Ester Formation via Steglich Esterification)

This protocol details the esterification of **ethyl hydrogen glutarate** with benzyl alcohol using DCC and a catalytic amount of DMAP.^{[7][8][9][10]}

Reaction Conditions and Yields (Representative):

Parameter	Value
Reactants	Ethyl hydrogen glutarate, Benzyl alcohol, DCC, DMAP
Solvent	Dichloromethane (DCM)
Temperature	0 °C to Room Temperature
Reaction Time	2-6 hours
Typical Yield	80-95%

Materials:

- **Ethyl hydrogen glutarate** (1.0 eq)
- Benzyl alcohol (1.2 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
- Anhydrous Dichloromethane (DCM)
- 0.1 M HCl (for workup)
- Saturated NaHCO₃ solution (for workup)
- Brine (for workup)
- Anhydrous Na₂SO₄ or MgSO₄
- Silica gel for column chromatography

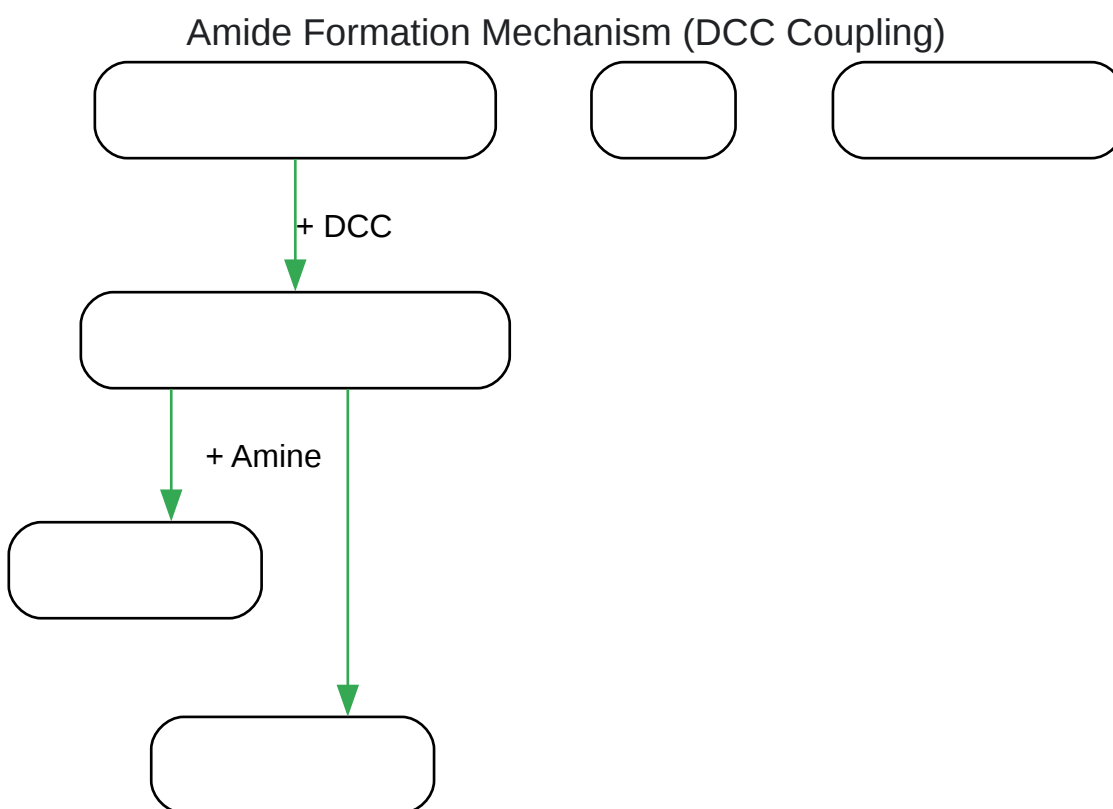
Procedure:

- To a stirred solution of **ethyl hydrogen glutarate** (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
- Filter the reaction mixture to remove the precipitated DCU.
- Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain ethyl benzyl glutarate.

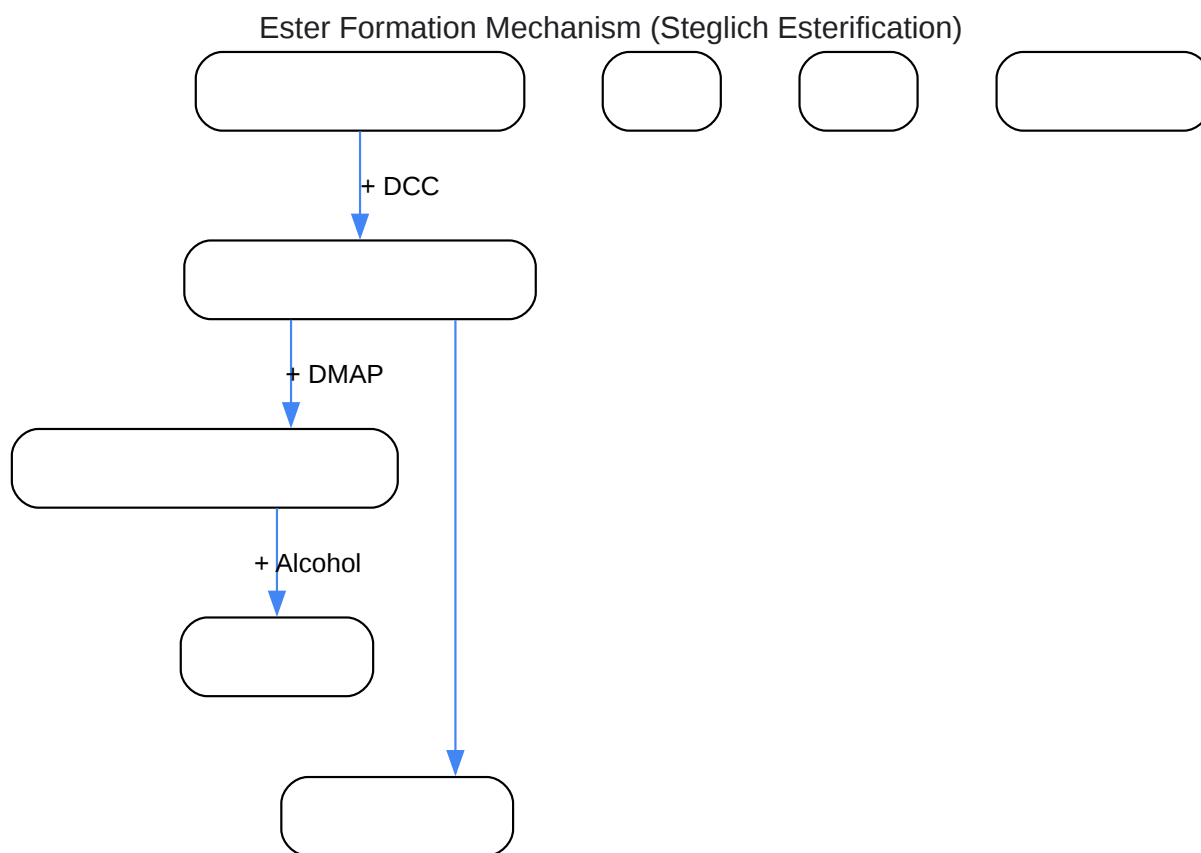
Diagrams

Reaction Mechanisms



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Caption: Mechanism of DCC-mediated amide formation.

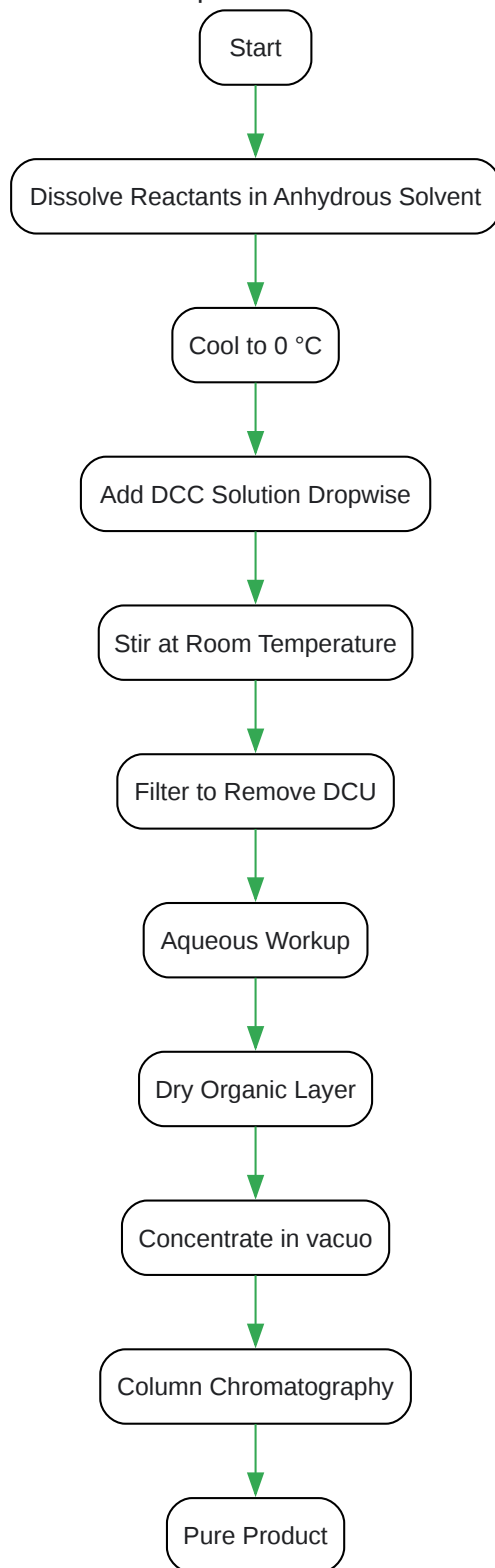


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Caption: Mechanism of Steglich esterification.

Experimental Workflow

General Experimental Workflow



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Caption: General workflow for amide/ester synthesis.

Safety Information

Ethyl hydrogen glutarate is irritating to the eyes and skin.^[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl hydrogen glutarate is a highly useful and versatile reagent for the synthesis of amides and esters. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds. The protocols provided herein offer robust starting points for the utilization of this reagent in various synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

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